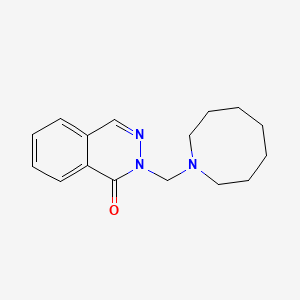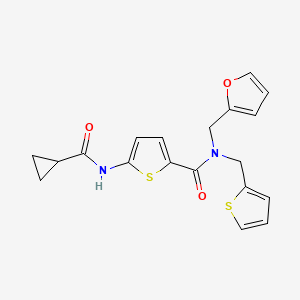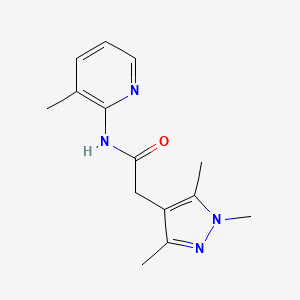
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile involves the inhibition of various enzymes such as c-Met, ALK, and VEGFR2. These enzymes play a crucial role in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of these enzymes leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile have been extensively studied in preclinical studies. This compound has been found to inhibit various enzymes such as c-Met, ALK, and VEGFR2, which are involved in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of these enzymes leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases such as cancer and inflammation.
实验室实验的优点和局限性
The advantages of using 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile in lab experiments include its potent inhibitory activity against various enzymes and its potential use in drug discovery and development. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for several chemical reagents and intermediates.
未来方向
The future directions for 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile include its further development as a drug candidate for the treatment of various diseases such as cancer and inflammation. This compound has shown promising results in preclinical studies, and several pharmaceutical companies are currently developing drugs based on this compound. Additionally, further research is needed to explore the potential use of this compound in other diseases and to optimize its synthesis method to make it more accessible for lab experiments.
合成方法
The synthesis of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile involves a multi-step process that requires several chemical reagents and intermediates. The first step involves the reaction of 3-cyclopropyl-4-oxoquinazoline with thioacetic acid to form 3-cyclopropyl-4-oxoquinazoline-2-thiol. The second step involves the reaction of 3-cyclopropyl-4-oxoquinazoline-2-thiol with propionitrile in the presence of a base to form 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile.
科学研究应用
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile has been extensively studied for its potential use in drug discovery and development. This compound has been found to inhibit various enzymes such as c-Met, ALK, and VEGFR2, which are involved in various diseases such as cancer and inflammation. The inhibition of these enzymes has shown promising results in preclinical studies, and several pharmaceutical companies are currently developing drugs based on this compound.
属性
IUPAC Name |
2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9(8-15)19-14-16-12-5-3-2-4-11(12)13(18)17(14)10-6-7-10/h2-5,9-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSYQZXPYKWBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)



![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)


![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)

![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)